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molecular formula C13H16O3 B8415153 4-(2-Methylprop-2-enyloxy)benzoic acid ethyl ester

4-(2-Methylprop-2-enyloxy)benzoic acid ethyl ester

Cat. No. B8415153
M. Wt: 220.26 g/mol
InChI Key: RYHVCPCCFKXVNL-UHFFFAOYSA-N
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Patent
US08809539B2

Procedure details

3-Chloro-2-methylpropene (2.1 mL, 0.021 mol) is added to a stirred N,N-dimethylformamide solution (30 mL) of ethyl 4-hydroxybenzoate (3 g, 0.018 mol). Potassium carbonate (3.2 g, 0.023 mol) is introduced and the mixture is heated at 90° C. for one hour. The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. N,N-dimethylformamide is removed under reduced pressure, Demineralized water (20 mL) is added to the residue and the aqueous layer is extracted with ethyl acetate (3×20 mL). Combined organic layers are washed with demineralized water (2×15 mL) followed by brine and dried over sodium sulphate. Removal of ethyl acetate under reduced pressure gives a viscous liquid which is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate, 90:10) to give 4-(2-methylprop-2-enyloxy)benzoic acid ethyl ester.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[OH:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:14]([O:13][C:11](=[O:12])[C:10]1[CH:9]=[CH:8][C:7]([O:6][CH2:4][C:3]([CH3:5])=[CH2:2])=[CH:17][CH:16]=1)[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide is removed under reduced pressure, Demineralized water (20 mL)
ADDITION
Type
ADDITION
Details
is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
Combined organic layers are washed with demineralized water (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of ethyl acetate under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives a viscous liquid which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate, 90:10)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)OCC(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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